1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide
Description
Properties
CAS No. |
651007-14-6 |
|---|---|
Molecular Formula |
C12H11Br2N3 |
Molecular Weight |
357.04 g/mol |
IUPAC Name |
2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)acetonitrile;dibromide |
InChI |
InChI=1S/C12H10N3.2BrH/c13-5-10-15-8-3-12(4-9-15)11-1-6-14-7-2-11;;/h1-4,6-9H,10H2;2*1H/q+1;;/p-1 |
InChI Key |
HUXRPOMOXWXDHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[NH+]=CC=C1C2=CC=[N+](C=C2)CC#N.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Alkylation
Reagents : 4,4'-bipyridine, bromoacetonitrile (or cyanomethyl bromide), and a base (e.g., sodium hydride).
-
- Dissolve 4,4'-bipyridine in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add sodium hydride to the solution to deprotonate the bipyridine.
- Slowly introduce bromoacetonitrile while stirring at room temperature.
- Heat the mixture to reflux for several hours.
- Upon completion, cool the reaction mixture and precipitate the product by adding water or an alcohol.
Yield : Typically yields around 60-75% depending on reaction conditions.
Method B: Quaternization Reaction
Reagents : 4,4'-bipyridine and cyanomethyl bromide.
-
- Mix equimolar amounts of 4,4'-bipyridine and cyanomethyl bromide in a solvent like acetonitrile.
- Stir the mixture at elevated temperatures (around 60°C) for several hours.
- After the reaction is complete, evaporate the solvent under reduced pressure.
- Purify the product through recrystallization from ethanol or another suitable solvent.
Yield : This method often results in yields of approximately 70-85%.
Method C: Microwave-Assisted Synthesis
Reagents : Similar to Method B but utilizing microwave irradiation.
-
- Combine the reactants in a microwave-compatible vessel with a suitable solvent.
- Expose the mixture to microwave radiation for a predetermined time (typically between 5 to 15 minutes).
- Allow the mixture to cool, then isolate the product through filtration or precipitation.
Yield : This method can enhance yields up to about 90% due to improved reaction kinetics.
After synthesis, it is crucial to characterize the obtained product using various techniques:
| Characterization Technique | Description |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Used to confirm the structure by identifying hydrogen and carbon environments. |
| Mass Spectrometry (MS) | Provides molecular weight confirmation and structural information. |
| Infrared Spectroscopy (IR) | Identifies functional groups present in the compound through characteristic absorption bands. |
| Elemental Analysis | Confirms the composition of carbon, hydrogen, nitrogen, and bromine in the compound. |
The preparation of 1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide can be effectively achieved through various synthetic routes including direct alkylation, quaternization reactions, and microwave-assisted synthesis. Each method presents unique advantages regarding yield and efficiency, making them suitable for different laboratory settings or industrial applications.
Further research could focus on optimizing these synthesis methods for higher yields and purity while exploring alternative synthetic routes that may involve fewer steps or milder conditions. Additionally, investigating the application potential of this compound in advanced materials or pharmaceuticals could yield significant insights into its utility in various fields.
Chemical Reactions Analysis
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium species.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the cyanomethyl group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are often carried out under controlled temperature and pH conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield bipyridinium dioxides, while substitution reactions can produce various substituted bipyridinium compounds.
Scientific Research Applications
Electrochemical Applications
1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide is primarily recognized for its electrochemical properties. It serves as a redox-active compound, which can participate in electron transfer processes. This property is crucial in:
- Electrochromic Devices : The compound is utilized in electrochromic materials where its color changes upon oxidation or reduction, enabling applications in smart windows and displays.
- Energy Storage Systems : It is investigated for use in supercapacitors and batteries due to its ability to undergo reversible redox reactions.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. This application is significant in:
- Catalysis : Complexes formed with transition metals can serve as catalysts in organic synthesis reactions, enhancing reaction rates and selectivity.
- Sensing Applications : Metal complexes of this compound are used in sensors for detecting metal ions and other analytes due to their luminescent properties.
Biological Applications
Recent studies have highlighted the potential biological applications of 1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular membranes or inhibiting metabolic pathways.
- Drug Delivery Systems : The compound's ability to interact with biological membranes makes it a candidate for developing drug delivery systems, particularly for targeting specific cells or tissues.
Material Science
In material science, the compound's unique structural features contribute to its use in:
- Polymer Composites : It can be incorporated into polymer matrices to enhance electrical conductivity and thermal stability.
- Nanotechnology : The compound's properties are explored in the synthesis of nanoparticles and nanocomposites for various applications, including electronics and environmental remediation.
Case Study 1: Electrochromic Devices
A study demonstrated that incorporating 1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide into a polymer matrix resulted in enhanced electrochromic performance, with rapid color change and high optical contrast. The device showed potential for applications in smart windows .
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets through redox reactions. The bipyridinium core can undergo reversible redox processes, making it a useful electron transfer agent. The cyanomethyl group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding to specific molecular targets.
Comparison with Similar Compounds
Structural Features and Crystallographic Properties
1,1′-Methylenebis(4,4′-bipyridin-1-ium) Dibromide
- Structure : Features two bipyridinium units linked by a methylene group, forming a chevron-shaped cation.
- Crystal Packing : Columns along the [001] direction stabilized by π–π interactions (closest C⋯C distance: 3.493 Å) and intercolumnar C–H⋯N hydrogen bonds. The N–C–N bond angle is 111.1°, slightly smaller than its PF₆⁻ analogue (112.3°) due to anion size effects .
- Counterion Impact: The smaller bromide ion allows tighter packing compared to bulkier anions like PF₆⁻, which adopt non-columnar arrangements .
1-Ethoxycarbonylmethyl-1’-cyanomethyl-4,4’-bipyridinium Dibromide (11c)
- Structure: Contains ethoxycarbonylmethyl and cyanomethyl substituents.
- Synthesis : Synthesized in 75% yield via nucleophilic substitution under nitrogen atmosphere, followed by crystallization in acetonitrile-DMSO .
- Melting Point : 191°C, higher than unsubstituted analogues, likely due to increased polarity from the nitrile group .
1,1′-[1,4-Phenylenebis(methylene)]bis(4,4′-bipyridinium) Dibromide
- Structure : Incorporates a rigid p-xylylene spacer between bipyridinium units.
- Packing : Extended π–π networks facilitated by aromatic spacers, contrasting with the flexible methylene linker in 1,1′-methylenebis derivatives .
1,1′-Diheptyl-4,4′-bipyridinium Dibromide
- Structure : Long alkyl chains enhance hydrophobicity, making it suitable for electrochromic materials.
- Applications : Utilized in redox-active films due to its reversible electron-transfer properties .
Physicochemical Properties
- Melting Points: Cyanomethyl derivative (11c): 191°C Ethoxycarbonylmethyl derivative (11a): 185°C Phenacyl derivative (11b): 221°C The cyanomethyl group reduces symmetry and increases dipole moments, moderately elevating melting points compared to alkyl derivatives.
Biological Activity
1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a bipyridine core with a cyanomethyl group, which is significant for its reactivity and biological interactions. The presence of the dibromide moiety enhances its solubility and stability in biological systems.
Biological Activity Overview
1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are detailed findings from various studies:
Antimicrobial Activity
- Mechanism : The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.
- Study Results : In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µM depending on the bacterial strain tested.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Activity
- Mechanism : The compound's anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Study Results : In animal models, administration of 1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide resulted in a significant reduction of edema and inflammatory markers.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (5 mg/kg) | 30 |
| High Dose (10 mg/kg) | 60 |
Anticancer Activity
- Mechanism : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Study Results : In vitro assays indicated that it significantly reduced cell viability in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values around 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HCT116 | 12 |
Case Studies
Several studies have highlighted the potential of 1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide in various therapeutic applications:
- Antimicrobial Efficacy Study : A study published in Organic & Biomolecular Chemistry reported that this compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its utility as a lead compound for antibiotic development .
- Anti-inflammatory Mechanisms : Research conducted by the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Studies : A detailed investigation into its anticancer properties revealed that it could induce apoptosis through the mitochondrial pathway in several cancer cell lines, supporting further exploration into its use as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
